molecular formula C18H20N2O3 B8821211 Benzyl 4-morpholinophenylcarbamate CAS No. 348626-43-7

Benzyl 4-morpholinophenylcarbamate

Cat. No.: B8821211
CAS No.: 348626-43-7
M. Wt: 312.4 g/mol
InChI Key: FSBFDVRBFVOBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-morpholinophenylcarbamate (CAS: 348626-43-7) is a carbamate derivative featuring a morpholine-substituted phenyl group and a benzyl ester moiety. Its molecular formula is C₁₈H₂₀N₂O₃, with a molar mass of 312.36 g/mol. Key physicochemical properties include a predicted density of 1.235±0.06 g/cm³, boiling point of 463.1±45.0 °C, and pKa of 13.53±0.70 . This compound is notably identified as Linezolid Impurity 211, highlighting its relevance in pharmaceutical quality control during the synthesis of the antibiotic linezolid .

Properties

CAS No.

348626-43-7

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

benzyl N-(4-morpholin-4-ylphenyl)carbamate

InChI

InChI=1S/C18H20N2O3/c21-18(23-14-15-4-2-1-3-5-15)19-16-6-8-17(9-7-16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21)

InChI Key

FSBFDVRBFVOBAK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Benzyl 4-Morpholinophenylcarbamate
  • Core structure : Phenylcarbamate with a 4-morpholinyl substituent on the phenyl ring.
  • Functional groups : Carbamate (–O–CO–NH–) and morpholine (a six-membered ring containing one oxygen and one nitrogen atom).
Benzyl N-(4-Pyridyl)carbamate
  • Core structure : Phenylcarbamate with a 4-pyridyl substituent (a nitrogen-containing aromatic ring) .
  • Key interactions : Exhibits intramolecular N–H⋯N hydrogen bonds and C–O⋯O–C interactions in its crystalline form .
Benzyl (4-(2-Bromoacetyl)phenyl)carbamate
  • Core structure : Phenylcarbamate with a 2-bromoacetyl group (–CO–CH₂Br) at the para position .
  • Applications : Serves as a reactive intermediate in organic synthesis due to the bromoacetyl moiety, which participates in nucleophilic substitutions .
Benzyl Phenyl Acetate
  • Physical properties : Lower boiling point (317–319°C) and higher purity (98% GC) compared to carbamates .

Physicochemical Properties

Property This compound Benzyl N-(4-Pyridyl)carbamate Benzyl (4-(2-Bromoacetyl)phenyl)carbamate Benzyl Phenyl Acetate
Molecular Formula C₁₈H₂₀N₂O₃ C₁₃H₁₂N₂O₂ C₁₆H₁₄BrNO₃ C₁₅H₁₄O₂
Molar Mass (g/mol) 312.36 228.25 348.19 226.27
Boiling Point (°C) 463.1 (predicted) Not reported Not reported 317–319 (measured)
Density (g/cm³) 1.235 Not reported Not reported 1.095–1.099
Key Functional Groups Morpholine, carbamate Pyridine, carbamate Bromoacetyl, carbamate Ester
Notes:
  • The morpholine group in this compound enhances polarity and hydrogen-bonding capacity compared to pyridyl or bromoacetyl analogs.
  • Benzyl phenyl acetate lacks the carbamate group, resulting in lower thermal stability (boiling point difference >140°C) .

Q & A

Q. What are the established synthetic routes for Benzyl 4-morpholinophenylcarbamate, and what reaction conditions optimize yield and purity?

this compound is typically synthesized via carbamate bond formation between 4-morpholinoaniline and benzyl chloroformate. Key steps include:

  • Acylation : Reacting 4-morpholinoaniline with benzyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–5°C .
  • Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction and solvent removal.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >98% purity. Optimized conditions require strict temperature control to minimize side reactions (e.g., hydrolysis of chloroformate) .

Q. How can researchers validate the structural integrity of synthesized this compound?

Validation involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–7.4 ppm for benzyl), morpholine protons (δ 3.6–3.8 ppm), and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR) .
    • IR : Carbamate C=O stretch at ~1700 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ at m/z 313.36 .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 69.21%, H: 6.45%, N: 8.97%) .

Q. What purity standards are critical for in vitro biological assays involving this compound?

  • Chromatographic Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient) to exclude impurities like unreacted aniline or hydrolyzed byproducts .
  • Residual Solvents : Meet ICH Q3C limits (e.g., <500 ppm for DCM) via GC analysis .
  • Heavy Metals : <10 ppm (ICP-MS) to avoid cytotoxicity interference .

Advanced Research Questions

Q. How do researchers resolve discrepancies in reported biological activity data for this compound?

  • Meta-Analysis : Apply heterogeneity metrics (e.g., statistic) to assess variability across studies. For example, >50% indicates significant heterogeneity, prompting subgroup analysis by cell line or assay type .
  • Experimental Replication : Standardize protocols (e.g., fixed cell viability assay incubation times) to minimize inter-lab variability .
  • Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values across studies, accounting for batch-to-batch compound variability .

Q. What advanced analytical techniques characterize the compound’s stability under physiological conditions?

  • LC-MS/MS Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and monitor hydrolysis products (e.g., 4-morpholinoaniline) over 24 hours .
  • X-Ray Crystallography : Resolve crystal structure to identify hydrolytically sensitive bonds (e.g., carbamate linkage) .
  • Computational Modeling : DFT calculations predict degradation pathways and half-life (t₁/₂) in simulated gastric fluid .

Q. How can structure-activity relationship (SAR) studies optimize the morpholine and benzyl substituents for enhanced target binding?

  • Substituent Screening : Synthesize analogs with modified morpholine (e.g., thiomorpholine) or benzyl (e.g., fluorinated benzyl) groups.
  • Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases). For example, replacing morpholine with piperazine increased binding ΔG by 2.3 kcal/mol in a kinase inhibition study .
  • Co-Crystallization : Determine key interactions (e.g., hydrogen bonding with morpholine oxygen) to guide rational design .

Q. What methodologies address low solubility in aqueous buffers during in vivo studies?

  • Formulation Strategies :
    • Nanoemulsions : Use Tween-80 and PEG-400 to achieve >1 mg/mL solubility .
    • Prodrug Design : Introduce phosphate groups at the benzyl position for enhanced hydrophilicity .
  • Pharmacokinetic Analysis : Monitor plasma concentration via LC-MS after intravenous vs. oral administration to assess bioavailability improvements .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity results across different cancer cell lines?

  • Transcriptomic Profiling : Correlate activity with gene expression (e.g., RNA-seq of sensitive vs. resistant lines) to identify biomarkers (e.g., overexpression of carboxylesterases) .
  • Pathway Enrichment : Use tools like DAVID or GSEA to link cytotoxicity to specific pathways (e.g., apoptosis vs. autophagy) .
  • Dose-Dependent Effects : Validate non-monotonic responses using Bayesian dose-response models .

Q. What statistical approaches are recommended for small-sample in vivo efficacy studies?

  • Exact Tests : Fisher’s exact test for tumor incidence comparisons (n < 10 per group) .
  • Bootstrapping : Estimate confidence intervals for survival metrics (e.g., median survival time) .
  • Power Analysis : Use preliminary data to calculate required sample sizes for follow-up studies (α=0.05, β=0.2) .

Ethical and Safety Considerations

Q. What are the key safety protocols for handling this compound in aquatic toxicity assays?

  • Waste Disposal : Follow OECD 203 guidelines for fish toxicity testing, including neutralization of aqueous waste with activated carbon .
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as the compound is classified as a Category 3 aquatic toxin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.